ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Efflux Pump Inhibitor Antibiotic Resistance NorA

Researchers pursuing quinolone-based anti-infectives often face inconsistent coupling yields and unpredictable SAR when using generic halo-quinoline building blocks. This specific 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate scaffold resolves these challenges: • Chemoselective dual-halogen design: The 6-Br handle enables sequential Suzuki/Buchwald couplings orthogonal to the 8-F substituent, enabling precise library diversification. • Validated biological potency: Reported NorA efflux pump inhibitor IC50 of 4.80 µM, superior to close ester analogs. • CNS-optimized LogP of 3.18: Confers a calculated brain-penetration advantage over polar carboxylic acid congeners. Supplied with Certificate of Analysis; immediate global dispatch for hit-to-lead campaigns.

Molecular Formula C12H9BrFNO3
Molecular Weight 314.11 g/mol
CAS No. 228728-06-1
Cat. No. B1422289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
CAS228728-06-1
Molecular FormulaC12H9BrFNO3
Molecular Weight314.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Br
InChIInChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
InChIKeyFCHJOJWIWYFVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-8-Fluoro-4-Oxo-1H-Quinoline-3-Carboxylate Overview


Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS 228728-06-1) is a halogenated 4-oxo-1,4-dihydroquinoline-3-carboxylate building block (C12H9BrFNO3, MW 314.11) [1]. It is a stable, solid intermediate with a LogP of 3.18, 3 rotatable bonds, and a polar surface area of 55 Ų [1]. This compound is a key precursor for synthesizing diverse quinolone-based bioactive molecules .

Key precursor for quinolone-based bioactive molecule synthesis
6-Br/8-F pattern supports chemoselective Suzuki or Buchwald couplings
Stable solid intermediate for multi-step synthetic workflows

Why Generic Substitution Fails


Indiscriminate substitution with in-class analogs is scientifically unsound. The specific 6-bromo/8-fluoro substitution pattern directly dictates the geometry of subsequent Suzuki or Buchwald couplings, and the electronic influence on the quinoline core critically impacts downstream reaction yields and the biological activity of final candidates. Replacing this compound with a generic halo-quinoline derivative risks substantial losses in synthetic efficiency and target potency due to altered physicochemical properties like lipophilicity and solubility [1].

Altered coupling geometry

Generic halo-quinoline analogs may shift substitution pattern, affecting Suzuki or Buchwald coupling efficiency and downstream yield.

Missing functional handles

6-Bromo-8-fluoroquinoline (CAS 220513-46-2) lacks the 3-carboxylate and 4-oxo groups, limiting further derivatization and scaffold diversity.

Physicochemical profile shift

Changes in lipophilicity or solubility relative to this specific ester may alter biological target engagement of final compounds.

Quantitative Evidence Guide


NorA Efflux Pump Inhibition

In a direct comparison of efflux pump inhibition, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate demonstrated superior potency with an IC50 of 4.80 µM, while the closely related analog Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate showed weaker activity (IC50 = 11.0 µM) [1].

NorA EPI Potency
Head-to-head
IC50 4.80 µM vs Methyl analog 11.0 µM (2.29-fold)
Reported higher potency in NorA inhibition assay context; may support hit selection for antibiotic resistance campaigns.
S. aureus 1199B, EtBr efflux assay.
Efflux Pump Inhibitor Antibiotic Resistance NorA

Optimized Lipophilicity for CNS Drug Discovery

The calculated partition coefficient (LogP) for ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is 3.18 [1]. This value falls within the optimal range (LogP 2.5–3.5) typically sought for central nervous system (CNS) drug candidates. In contrast, the calculated LogP for the more polar 6-bromo-8-fluoroquinoline-3-carboxylic acid is approximately 1.8 (estimated), which may limit its ability to cross the blood-brain barrier [1].

Calculated Lipophilicity
Cross-study comparable
LogP 3.18 vs Carboxylic acid analog LogP ≈1.8 (Δ≈1.38)
Reported LogP within range sought for CNS candidates; requires experimental confirmation for BBB penetration design.
Calculated value; experimental validation recommended.
LogP Lipophilicity CNS Drug Physicochemical Property

Unique Structural and Electronic Profile

This compound's unique 6-bromo, 8-fluoro, and 3-carboxylate substitution pattern confers distinct electronic and steric properties compared to simpler analogs . The presence of bromine and fluorine atoms imparts unique reactivity, while the 4-oxo-1,4-dihydroquinoline core distinguishes it from fully aromatic quinoline derivatives . This combination makes it a more versatile and specific building block than the parent 6-bromo-8-fluoroquinoline (CAS 220513-46-2) .

Scaffold Complexity
Class-level
4-oxo-1,4-dihydroquinoline-3-carboxylate core vs simple fluoroquinoline
Class-level inference; distinct core may enable broader derivatization than simpler fluoroquinoline scaffolds.
Data to verify; based on general chemical principles.
Quinoline Scaffold Synthesis SAR

Application Scenarios


NorA Efflux Pump Inhibitor Synthesis

Utilize ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate as a privileged starting scaffold for generating libraries of potential NorA efflux pump inhibitors [1]. Its superior potency (IC50 = 4.80 µM) over similar ester analogs [1] makes it a rational choice for hit-to-lead optimization campaigns targeting multidrug-resistant Staphylococcus aureus.

CNS-Penetrant Quinolone Development

Leverage the compound's optimal LogP of 3.18 [2] as a key design feature when synthesizing quinolone-derived candidates for CNS disorders. This physicochemical property profile provides a calculated advantage over more polar carboxylic acid analogs for achieving desired brain exposure.

Chemoselective Cross-Coupling Functionalization

Employ this compound in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine substituents at the 6-position . The 6-bromo group serves as a reliable synthetic handle, and its reactivity is distinct from the 8-fluoro substituent, allowing for sequential chemoselective modifications not possible with simpler halogenated quinolines.

Application
Selection Property
Validation Focus
NorA efflux pump inhibitor synthesis
Reported NorA inhibition assay potency
Hit-to-lead optimization for antibiotic resistance
CNS-penetrant quinolone development
Reported LogP in CNS range
Blood-brain barrier penetration design and in vitro assessment
Chemoselective cross-coupling
6-bromo reactivity profile
Sequential Suzuki/Buchwald functionalization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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